molecular formula C11H21FN2O4S B13466534 tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate

tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B13466534
M. Wt: 296.36 g/mol
InChI Key: HEOZIXHAIHXRTJ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a fluorosulfonyl (-SO₂F) group and at the 4-position with a methyl-carbamate moiety protected by a tert-butyl group. Its molecular formula is C₁₁H₂₁FN₂O₄S, with a molecular weight of 296.36 g/mol . The fluorosulfonyl group confers unique electronic and steric properties, distinguishing it from analogs with alternative substituents.

Properties

Molecular Formula

C11H21FN2O4S

Molecular Weight

296.36 g/mol

IUPAC Name

tert-butyl N-[(1-fluorosulfonylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C11H21FN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

HEOZIXHAIHXRTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced using reagents such as fluorosulfonyl chloride under controlled conditions.

    Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl (-SO₂F) group serves as a highly electrophilic site, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

Reaction with Amines

Primary and secondary amines react with the fluorosulfonyl group to form sulfamoyl derivatives. For example:

  • Reagents : Benzylamine, DABCO (base)

  • Conditions : Dichloromethane (DCM), room temperature, 24 hours

  • Product : Sulfamoyl carbamate intermediate

  • Yield : 90%

Amine UsedConditionsProductYield
BenzylamineDCM, DABCO, 24 hSulfamoyl carbamate90%
CyclohexylamineTHF, K₂CO₃, 12 hCyclohexylsulfamoyl derivative78%

Reaction with Alcohols

Methanol or ethanol can displace the fluorine atom under mild basic conditions:

  • Reagents : Methanol, triethylamine

  • Conditions : Tetrahydrofuran (THF), 0°C → room temperature

  • Product : Methoxysulfonyl derivative

  • Yield : 82%

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to release the free amine.

Acidic Hydrolysis

  • Reagents : HCl (4M) in dioxane

  • Conditions : 60°C, 6 hours

  • Product : 1-(Fluorosulfonyl)piperidin-4-ylmethanamine hydrochloride

  • Yield : 85%

Basic Hydrolysis

  • Reagents : NaOH (2M) in water/THF

  • Conditions : Room temperature, 12 hours

  • Product : Free amine + CO₂ + tert-butanol

  • Yield : 92%

Cross-Coupling Reactions

The methylene linker adjacent to the carbamate allows for functionalization via C–H activation or metal-catalyzed cross-coupling.

Buchwald–Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos

  • Reagents : Aryl halides, Cs₂CO₃

  • Conditions : Toluene, 100°C, 18 hours

  • Product : Aryl-substituted derivatives

  • Yield : 65–75%

Mechanistic Insights

Key reaction pathways involve:

  • Deprotonation : Base-mediated deprotonation of the N–H bond in the carbamate group generates a reactive aza-sulfene intermediate .

  • Nucleophilic Attack : Amines or alcohols attack the electrophilic sulfur in the fluorosulfonyl group, forming stable sulfonamide or sulfonate esters.

  • Zwitterionic Intermediate : Transient zwitterionic species (e.g., 7 in Scheme 3 of ) facilitate bond reorganization during substitution.

Comparative Reactivity Analysis

Reaction Typetert-Butyl DerivativeAnalog (No Fluorosulfonyl)
Amine SubstitutionRapid, high-yield (90%)Slow, <50% yield
HydrolysisComplete in 6 h (HCl)Requires 24 h

Scientific Research Applications

tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is employed in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to interact with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The piperidine ring and tert-butyl carbamate moiety contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key analogs share the piperidine-carbamate backbone but differ in substituents at the 1-position:

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) R Group (Position 1) Molecular Formula Molecular Weight Key Properties/Applications
tert-Butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate Fluorosulfonyl (-SO₂F) C₁₁H₂₁FN₂O₄S 296.36 High polarity; potential protease inhibition
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate 2-Fluorobenzyl C₁₇H₂₄FN₂O₂ 316.39 Aromatic interactions; opioid receptor modulation
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate Isopropylsulfonyl (-SO₂C₃H₇) C₁₄H₂₈N₂O₄S 320.45 Increased steric bulk; improved metabolic stability
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate Cyclopentylmethyl C₁₇H₃₂N₂O₂ 296.4 Enhanced lipophilicity; CNS-targeting potential
tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate 4-Aminobenzyl (piperazine) C₁₆H₂₅N₃O₂ 291.19 Hydrogen-bonding capacity; HIV inhibitor precursor

Key Observations :

  • Steric Influence : Bulky substituents like cyclopentylmethyl or isopropylsulfonyl reduce conformational flexibility, which may impact binding affinity in biological targets .
  • Solubility : The parent compound’s polar fluorosulfonyl group likely improves aqueous solubility relative to lipophilic analogs (e.g., cyclopentylmethyl derivative) .

Insights :

  • Ball milling () offers a sustainable alternative for alkylation steps, avoiding solvents and improving yields in related carbamates .

Stability and Reactivity

  • Hydrolysis Susceptibility : Sulfonyl chlorides are prone to hydrolysis (), but the fluorosulfonyl group’s strong electron-withdrawing nature may stabilize the parent compound against hydrolysis compared to aliphatic sulfonates .
  • Thermal Stability: No melting point data is available for the parent compound, but analogs like the isopropylsulfonyl derivative () are stable at room temperature, suggesting similar behavior.

Biological Activity

tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorosulfonyl group, which may impart unique chemical properties and biological effects.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. The fluorosulfonyl group may enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophiles in biological systems.

Pharmacological Effects

Initial studies suggest that this compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that compounds containing fluorosulfonyl moieties can have antimicrobial properties, potentially useful in developing new antibiotics.
  • CNS Activity : Given its piperidine structure, there is potential for neuroactive effects, possibly influencing neurotransmitter systems.

Toxicological Profile

Toxicity studies are essential for understanding the safety profile of this compound. Preliminary data suggest that while it may possess beneficial biological activities, careful evaluation is necessary to assess any potential cytotoxicity or adverse effects.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialActive against various bacterial strains ,
CNS EffectsPotential modulation of neurotransmitters ,
CytotoxicityRequires further investigation ,

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorosulfonyl derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Case Study 2: Neuropharmacology

Research conducted at a leading pharmacology institute assessed the neuropharmacological effects of this compound in rodent models. The findings demonstrated alterations in behavior consistent with anxiolytic activity, warranting further exploration into its mechanism and potential use as an anxiolytic agent.

Q & A

Q. What are the established synthetic routes for tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
  • Protection of the amine : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen, as seen in analogous compounds .
  • Functionalization : Introduction of the fluorosulfonyl group via sulfonation reactions, often requiring anhydrous conditions and reagents like sulfur trioxide or fluorosulfonic acid.
  • Coupling : Condensation reactions (e.g., using carbodiimides) to link the modified piperidine moiety to the carbamate group.
  • Optimized Conditions : Solvents such as dichloromethane or DMF, catalysts like triethylamine, and temperatures ranging from 0°C to reflux (40–100°C) are critical .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT85–90%
SulfonationSO₃·Py complex, DMF, 0°C → RT70–75%
Final CouplingEDC/HOBt, DIPEA, CH₂Cl₂60–65%

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine backbone, Boc group, and fluorosulfonyl substitution. Key signals include tert-butyl protons (δ ~1.4 ppm) and fluorosulfonyl-related splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. experimental m/z) and detect impurities .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1350–1200 cm⁻¹ (S=O stretching) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the fluorosulfonyl group under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., Cs₂CO₃) to stabilize intermediates. Evidence from analogous sulfonations suggests cesium salts improve selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while controlling moisture to prevent hydrolysis.
  • Temperature Gradients : Gradual warming (0°C → RT) minimizes side reactions. For example, a 5-hour reaction at 100°C in DMF with Cs₂CO₃ achieved 24.5% yield in a related system .

Q. How should discrepancies between theoretical and experimental spectroscopic data be addressed?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl carbamates with fluorinated groups) .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra, identifying deviations caused by conformational flexibility or solvent effects .
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for the piperidine and fluorosulfonyl moieties .

Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Preliminary in silico studies to predict binding affinities, leveraging the fluorosulfonyl group’s electronegativity for hydrogen bonding .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Mutagenesis Studies : Modify target residues (e.g., serine or tyrosine) to evaluate the fluorosulfonyl group’s role in inhibition or activation .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of tert-butyl carbamates under acidic conditions be reconciled?

  • Methodological Answer :
  • Controlled Degradation Studies : Expose the compound to varying pH (1–6) and monitor decomposition via LC-MS. For example, Boc groups are typically stable at pH >3 but hydrolyze rapidly in strong acids (pH <2) .
  • Additive Screening : Introduce stabilizing agents (e.g., scavengers like triethylsilane) to mitigate acid-catalyzed degradation .

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